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molecular formula C8H8O5 B8807757 4-(Ethoxycarbonyl)furan-3-carboxylic acid CAS No. 34501-80-9

4-(Ethoxycarbonyl)furan-3-carboxylic acid

Cat. No. B8807757
M. Wt: 184.15 g/mol
InChI Key: KYXWQEYKJFHYIX-UHFFFAOYSA-N
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Patent
US04452789

Procedure details

A solution of 235 gm of furan-3,4-dicarboxylic acid diethyl ester and 62.1 gm of potassium hydroxide in 800 ml of 60% ethanol was stirred for 2 hours at room temperature, and then the solvent was distilled off in vacuo. The residue was acidified by carefully adding an aqueous KHSO4 solution dropwise thereto, while stirring, and the monoester was extracted with methylene chloride and crystallized from ethyl acetate/petroleum ether.
Quantity
235 g
Type
reactant
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][O:8][CH:7]=1)=[O:5])C.[OH-].[K+]>C(O)C>[CH2:14]([O:13][C:11]([C:10]1[C:6]([C:4]([OH:5])=[O:3])=[CH:7][O:8][CH:9]=1)=[O:12])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
235 g
Type
reactant
Smiles
C(C)OC(=O)C1=COC=C1C(=O)OCC
Name
Quantity
62.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off in vacuo
ADDITION
Type
ADDITION
Details
by carefully adding an aqueous KHSO4 solution dropwise
EXTRACTION
Type
EXTRACTION
Details
the monoester was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate/petroleum ether

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=COC=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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